molecular formula C5HCl3N2O2 B1357141 2,4,6-Trichloro-3-nitropyridine CAS No. 60186-13-2

2,4,6-Trichloro-3-nitropyridine

Cat. No. B1357141
CAS RN: 60186-13-2
M. Wt: 227.43 g/mol
InChI Key: VJZFGUJBDRDICD-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3-nitropyridine is a chemical compound with the CAS Number: 60186-13-2 . It has a molecular weight of 227.43 . The compound is a pale-yellow to orange to yellow-brown solid .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The IUPAC name of 2,4,6-Trichloro-3-nitropyridine is the same as its common name . Its InChI Code is 1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

2,4,6-Trichloro-3-nitropyridine is a pale-yellow to orange to yellow-brown solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field : Organic Chemistry, specifically the synthesis and reactions of nitropyridines .
  • Summary of the Application : Nitropyridines, including 2,4,6-Trichloro-3-nitropyridine, are used in the synthesis of a wide range of chemical compounds. They occur in the structures of many natural products, pharmaceutical and agrochemical compounds, and other commercial substances .
  • Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The synthesis of 2,4,6-Trichloro-3-nitropyridine and its derivatives is an active area of research. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This opens up possibilities for the synthesis of a variety of nitropyridine derivatives.

properties

IUPAC Name

2,4,6-trichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFGUJBDRDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483645
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloro-3-nitropyridine

CAS RN

60186-13-2
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dichloro-3-nitropyridine-4-amine (2.27 g, 10.9 mmol) was added to 48 mL concentrated hydrochloric acid, and cooled to 0-5° C. To the solution was added sodium nitrite (2.26 g, 32.7 mmol) in batches. After the addition of sodium nitrite, the reaction solution was stirred for 1 h at 0-5° C., and then stirred for 2 h at 25° C., adjusted to pH=7 with 40% sodium hydroxide solution, and extracted with ethyl ether. After the organic phase was dried (Na2SO4) and concentrated, it was subjected to column chromatography eluted with petroleum ether to afford 2 g white solid with a yield of 80.7%.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Kroon, AM van den Brink, EJ Vlietstra… - Recueil des Travaux …, 1976 - Wiley Online Library
The syntheses of 5‐fluoro‐, 5,7‐difluoroimidazo[4,5‐b]pyridine (5b and 5e”) and 4‐fluoro‐, 6‐fluoro‐ and 4,6‐difluoroimidazo[4,5‐c]pyridine (5a, 5c and 5e) are described. The …
Number of citations: 8 onlinelibrary.wiley.com

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